

Application Note: Preparation of Ciclosporin V (EP Impurity E) Reference Standard

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Compound of Interest

Compound Name: *Ciclosporin V (Cyclosporin Impurity E)*
Cat. No.: *B12956114*

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Abstract

Ciclosporin V (CsV), defined as [Abu]¹-Ciclosporin A, is a critical process-related impurity and metabolite of the immunosuppressant Ciclosporin A. Unlike other congeners formed by post-synthesis modification, CsV is a biosynthetic analogue arising from the substitution of L-2-aminobutyric acid (Abu) for the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1 during fermentation.^{[1][2][3]} This guide provides a protocol for the isolation of CsV from enriched fermentation side-streams using Preparative HPLC, emphasizing the critical role of temperature control in resolving cyclosporin conformers.

Chemical Identity & Significance

Understanding the structural difference between the parent drug and the target impurity is essential for designing the separation logic.

Feature	Ciclosporin A (CsA)	Ciclosporin V (CsV)
EP Impurity Code	N/A (API)	Impurity E
Chemical Name	Cyclo[[[E)-(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl]-L-2-aminobutyryl...][1]	[Abu] ¹ -Ciclosporin A
Structural Variance	Position 1: MeBmt (C9 side chain)	Position 1: L-Abu (Ethyl side chain)
Origin	Primary Fermentation Product	Biosynthetic "Error" (Precursor substitution)
Hydrophobicity	High	Lower (Lacks C9 lipophilic tail)
Elution Order (RP-HPLC)	Late Eluting	Elutes Before CsA

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Critical Note: Do not confuse Ciclosporin V with Dihydrocyclosporin A (Impurity B), which is formed by the hydrogenation of the MeBmt double bond. CsV completely lacks the MeBmt side chain.

Core Directive: Preparation Strategy

Since CsV is a biosynthetic analogue, total chemical synthesis is impractical for standard preparation. The most efficient route is Isolation and Purification from the "Mother Liquor" (crystallization supernatant) of industrial Ciclosporin A production, where CsV is naturally enriched.

Workflow Overview



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Figure 1: Isolation workflow for Ciclosporin V from fermentation by-products.

Detailed Protocol: Isolation via Preparative HPLC

This protocol utilizes the hydrophobicity difference between the MeBmt residue (CsA) and the Abu residue (CsV) to achieve separation.

Step 1: Feedstock Preparation

- Source: Use Ciclosporin A mother liquor concentrate or a commercial "Ciclosporin Resolution Mixture" (USP/EP).
- Preparation: Dissolve 500 mg of crude material in 10 mL of Acetonitrile:Water (50:50 v/v).
- Clarification: Filter through a 0.45 μm PTFE membrane to remove particulates.

Step 2: Preparative HPLC Conditions

Cyclosporins exist in slowly interconverting conformers at room temperature, leading to broad, split peaks. Column heating is mandatory to collapse these conformers into a single sharp peak.

Parameter	Setting	Rationale
Column	C18 Prep Column (e.g., 19 x 250 mm, 5-10 µm)	High carbon load required for resolution.[1]
Temperature	60°C - 70°C	CRITICAL: Collapses rotamers; sharpens peaks.[1]
Mobile Phase A	Water + 0.1% Phosphoric Acid	Acid suppresses silanol interactions.
Mobile Phase B	Acetonitrile	Strong eluent for hydrophobic peptides.
Flow Rate	15 - 20 mL/min	Adjusted for column diameter. [1]
Detection	UV at 210 nm	Amide bond absorption (CsV lacks aromatic groups).

Gradient Program:

- 0-5 min: 40% B (Equilibration)
- 5-40 min: 40% -> 65% B (Linear Gradient)[1]
- 40-50 min: 65% -> 90% B (Wash)[1]

Step 3: Fraction Collection Logic

- Elution Order:
 - Ciclosporin L (most polar)
 - Ciclosporin V (Target) – Expected RRT ~0.85 - 0.90 relative to CsA.
 - Ciclosporin A (Main Peak)
 - Ciclosporin B (Dihydro-CsA) – Elutes just after or co-elutes with CsA depending on selectivity.

- Action: Collect the peak eluting immediately before the massive CsA peak. Re-inject fractions on an analytical scale to confirm purity >95%.

Step 4: Post-Processing

- Neutralization: If phosphoric acid was used, pass the fraction through a weak anion exchange cartridge or dilute and re-load onto a C18 flash cartridge, washing with water to remove acid.
- Elution: Elute with 100% Ethanol or Acetonitrile.
- Drying: Rotary evaporate solvent at <50°C, then lyophilize to obtain a white amorphous powder.

Validation & Characterization (Self-Validating System)

To ensure the isolated standard is Ciclosporin V and not another impurity (like CsL or CsG), use the following spectroscopic fingerprints.

A. Mass Spectrometry (LC-MS)

- Ciclosporin A (Parent): $[M+H]^+ = 1202.6$ ^[4]
- Ciclosporin V (Target):
 - Formula: $C_{62}H_{111}N_{11}O_{12}$ (CsA) minus $(C_5H_8) = C_{57}H_{103}N_{11}O_{12}$?
 - Correction: MeBmt ($C_9H_{17}NO_2$) is replaced by Abu (C_4H_7NO).
 - Mass Diff: $1202 - 171$ (MeBmt) + 85 (Abu) = 1116 Da.^[1]
 - Target $[M+H]^+ \sim 1116.6$ Da.
 - Note: Verify against specific biosynthetic strain. Some variants may be methylated (MeAbu), shifting mass to 1130 Da.

B. Nuclear Magnetic Resonance (¹H-NMR)

The NMR spectrum provides definitive proof of the structure.

Signal Region	Ciclosporin A (CsA)	Ciclosporin V (CsV)
Vinyl Protons (5.0 - 5.5 ppm)	Present (MeBmt side chain double bond)	Absent (No double bond in Abu)
Alpha-Protons (4.5 - 5.7 ppm)	11 signals	11 signals (Distinct shift at Pos 1)
Side Chain Methyls	MeBmt terminal methyls present	Replaced by Abu Ethyl triplet

Storage and Handling

- State: White amorphous powder.
- Hygroscopicity: Moderately hygroscopic.
- Storage: -20°C, protected from light and moisture.
- Stability: Solutions in Acetonitrile/Water are stable for 48 hours at 4°C. Avoid alkaline pH (epimerization risk).

References

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